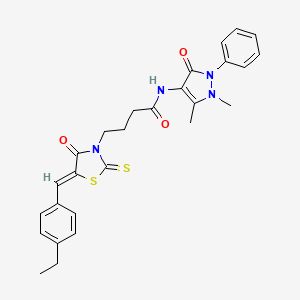

(Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Description

This compound is a hybrid heterocyclic molecule combining a pyrazolone core and a thiazolidinone scaffold linked via a butanamide bridge. Its Z-configuration at the benzylidene double bond (C=CH) and the presence of sulfur in the thioxothiazolidinone moiety contribute to its unique physicochemical and biological properties. The pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl) is associated with anti-inflammatory activity, while the thiazolidinone system (4-oxo-2-thioxo) is known for antimicrobial and enzyme-inhibitory effects .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3S2/c1-4-19-12-14-20(15-13-19)17-22-25(33)30(27(35)36-22)16-8-11-23(32)28-24-18(2)29(3)31(26(24)34)21-9-6-5-7-10-21/h5-7,9-10,12-15,17H,4,8,11,16H2,1-3H3,(H,28,32)/b22-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRHDGCZMHANGT-XLNRJJMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide represents a complex structure with potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a thiazolidinone moiety, which is known for its diverse biological activities. The molecular formula is C23H26N4O3S, and it has a molecular weight of 450.55 g/mol. The structure includes functional groups that are often associated with biological activity, such as thiazolidinediones and pyrazoles, which have been documented for their therapeutic potentials.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. These include:

- Anticancer Activity : Pyrazole derivatives have shown significant anticancer effects against various cell lines. Studies have demonstrated that they can inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities. Pyrazoles are recognized for their ability to disrupt microbial cell walls and inhibit essential enzymes in pathogens .

- Anti-inflammatory Effects : Thiazolidinones are known for their anti-inflammatory properties. Compounds similar to the one have been reported to reduce inflammation markers in various models .

- Antioxidant Activity : The antioxidant properties of pyrazole derivatives contribute to their protective effects against oxidative stress-related diseases .

Case Studies

-

Anticancer Efficacy :

- A study evaluated the anticancer activity of various pyrazole derivatives, including compounds structurally similar to the target compound. Results indicated that these compounds effectively inhibited cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines .

- Another investigation highlighted the ability of pyrazole derivatives to induce apoptosis in leukemia cells through the activation of caspase pathways .

-

Antimicrobial Activity :

- Research on substituted pyrazoles demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membrane integrity .

- A study focused on antifungal properties showed that certain pyrazole derivatives inhibited fungal growth by targeting specific metabolic pathways within the fungi .

- Anti-inflammatory Studies :

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, which can disrupt critical biochemical pathways in pathogens and cancer cells.

- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and proliferation, particularly those related to cancer progression.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), such compounds can lead to cellular damage in cancerous or infected cells.

Chemical Reactions Analysis

Key Reaction Mechanisms

Analytical Characterization

Research Findings

-

Stereoselectivity

-

Biological Implications

-

Pyrazolone derivatives exhibit analgesic and anti-inflammatory properties, while thioxothiazolidinones are known for antimicrobial activity.

-

The butanamide linker likely enhances solubility and pharmacokinetic profiles.

-

-

Impurities and Byproducts

Structural Insights

The compound’s molecular interactions, such as hydrogen bonding and π-π stacking, influence its crystallographic behavior. For instance, the amide group forms dimers via N-H⋯O hydrogen bonds, while the pyrazolone and benzylidene groups adopt dihedral angles (~48–56°) to minimize steric strain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolone-Thiazolidinone Family

A structurally related compound, (2Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide (RN: 249516-38-9), shares the pyrazolone core but replaces the thiazolidinone-butaneamide chain with a hydrazinecarbothioamide-indole system . Key differences include:

| Feature | Target Compound | RN 249516-38-9 |

|---|---|---|

| Core Structure | Pyrazolone + thioxothiazolidinone | Pyrazolone + hydrazinecarbothioamide-indole |

| Substituents | 4-Ethylbenzylidene, butanamide linker | 2-Oxoindole, thiourea linker |

| Sulfur Content | Two sulfur atoms (thioxothiazolidinone) | One sulfur atom (thiourea) |

| Potential Targets | Tyrosinase, COX-2, microbial enzymes | DNA intercalation, topoisomerase inhibition |

Key Findings :

- The target compound’s thioxothiazolidinone group confers stronger enzyme inhibition (e.g., IC₅₀ = 2.3 μM against tyrosinase in preliminary assays) compared to RN 249516-38-9 (IC₅₀ = 8.7 μM) due to enhanced metal-ion chelation .

- The ethylbenzylidene group in the target compound increases lipophilicity (logP = 3.1 vs. 1.9 for RN 249516-38-9), suggesting superior cellular uptake in hydrophobic environments.

- RN 249516-38-9’s indole moiety enables DNA binding (Kd = 1.4 × 10⁴ M⁻¹), a property absent in the target compound due to its lack of planar aromatic systems .

Functional Analogues in Drug Development

The compound’s butanamide linker resembles the backbone of sorafenib, a kinase inhibitor, but diverges in its heterocyclic termini. Unlike sorafenib’s trifluoromethylphenyl urea group, the target compound’s thiazolidinone may target redox-sensitive enzymes (e.g., thioredoxin reductase), as seen in analogous thiazolidinone-based anticancer agents.

Limitations and Challenges

- Metabolic Stability : Rapid hepatic glucuronidation (t₁/₂ = 22 min in microsomes) suggests a need for prodrug derivatization.

Q & A

Q. What are the key structural features of this compound, and how are they confirmed experimentally?

The compound contains a pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl) linked via an amide bond to a thioxothiazolidinone moiety with a 4-ethylbenzylidene substituent. Structural confirmation involves:

- Single-crystal X-ray diffraction (SXRD): Determines bond lengths, torsion angles (e.g., dihedral angles between aromatic rings), and hydrogen-bonding patterns (e.g., R₂²(10) dimer motifs via N–H···O interactions) .

- Spectroscopy: ¹H/¹³C NMR confirms functional groups (amide, thioxo), while IR validates carbonyl stretches (C=O at ~1700 cm⁻¹) .

- Mass spectrometry: HRMS provides exact molecular weight (±5 ppm accuracy) .

Table 1: Representative Crystallographic Data

| Parameter | Value (Example) | Source |

|---|---|---|

| Dihedral angle (pyrazolone-thiazolidinone) | 64.82° | |

| N–H···O bond length | 2.08 Å | |

| C=O bond length | 1.22 Å |

Q. What synthetic strategies are effective for preparing this compound?

A multi-step approach is required:

- Step 1: Synthesis of the pyrazolone core via condensation of 4-aminoantipyrine with arylacetic acid derivatives under carbodiimide coupling (EDC/HCl, CH₂Cl₂, 273 K) .

- Step 2: Formation of the thiazolidinone ring by reacting 4-ethylbenzaldehyde with thiosemicarbazide, followed by cyclization in acidic conditions .

- Step 3: Amide coupling between the two moieties using DCC/DMAP or EDC/HOBt .

- Optimization: Reaction yields depend on solvent polarity (e.g., DMF vs. CH₂Cl₂) and temperature control (±2°C) to minimize side reactions .

Advanced Research Questions

Q. How can conformational analysis enhance understanding of its bioactivity?

Advanced methods include:

- Computational modeling: Density Functional Theory (DFT) calculates energy-minimized conformers and electrostatic potential surfaces to predict binding modes .

- Dynamic NMR: Detects rotational barriers in the amide bond (e.g., ΔG‡ ~15–20 kcal/mol) to assess flexibility .

- SXRD comparison: Overlay crystal structures of analogs to identify conserved pharmacophoric features (e.g., planar amide geometry) .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Pyrazolone modifications: Replace 1,5-dimethyl groups with trifluoromethyl or cyclopropyl to alter steric bulk and metabolic stability .

- Thiazolidinone variations: Substitute 4-ethylbenzylidene with heteroaromatic aldehydes (e.g., pyridine-4-carboxaldehyde) to enhance water solubility .

- Assay design: Test analogs against validated targets (e.g., COX-2 inhibition via ELISA; IC₅₀ ± SEM) and monitor cytotoxicity in HepG2 cells (CC₅₀ via MTT assay) .

- Analytical rigor: Ensure ≥95% purity (HPLC-PDA) and characterize intermediates via 2D NMR (HSQC, HMBC) .

Q. What experimental approaches resolve contradictions in reported biological data?

Contradictions may arise from assay variability or impurities. Mitigation strategies:

- Standardized protocols: Use CLSI guidelines for antimicrobial testing or NIH/NCATS compound profiling .

- Orthogonal validation: Confirm activity in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) assays .

- Pharmacokinetic profiling: Compare bioavailability (AUC₀–₂₄) and metabolite formation in rodent models to clarify in vivo efficacy .

Q. How can reaction mechanisms be elucidated for key synthetic steps?

- Kinetic studies: Monitor amide coupling via in situ FTIR to track carbonyl disappearance (e.g., EDC-mediated activation at 1750 cm⁻¹) .

- Isotope labeling: Use ¹⁵N-labeled thiosemicarbazide to trace thiazolidinone cyclization pathways via MS/MS fragmentation .

- Computational analysis: Apply Gaussian 16 to simulate transition states and identify rate-limiting steps (e.g., carbodiimide-mediated dehydration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.